
JNJ-7706204: An In-Depth Technical Guide to its
In Vitro Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JNJ-6204

Cat. No.: B15541541 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JNJ-7706204, also known as JNJ-7706621, is a potent small molecule inhibitor with significant

in vitro anticancer activity. This technical guide provides a comprehensive overview of its

mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for

its study. JNJ-7706204 functions as a dual inhibitor of cyclin-dependent kinases (CDKs) and

Aurora kinases, key regulators of cell cycle progression and mitosis.[1] Its ability to target these

distinct but related pathways contributes to its broad antiproliferative effects across a range of

cancer cell lines. Notably, its activity is reported to be independent of the p53 and

retinoblastoma (Rb) tumor suppressor pathways, making it a potential therapeutic agent for a

wider spectrum of cancers.[2]

Data Presentation: In Vitro Efficacy
The in vitro anticancer activity of JNJ-7706204 has been evaluated through its inhibitory effects

on key kinases and its antiproliferative action against various cancer cell lines.

Kinase Inhibition
JNJ-7706204 demonstrates potent inhibition of several kinases crucial for cell cycle regulation.

The half-maximal inhibitory concentration (IC50) values are summarized below.
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Kinase Target IC50 (nM)

CDK1/Cyclin B 9

CDK2 3 - 4

Aurora-A 11

Aurora-B 15

CDK3 58

CDK4 253

CDK6 169

VEGF-R2 154

FGF-R2 254

GSK3β 154-254

Data compiled from multiple sources.[1][2][3]

Antiproliferative Activity
The compound exhibits potent growth-inhibitory effects on a diverse panel of human cancer cell

lines. The IC50 values for antiproliferative activity are presented in the following table.
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Cell Line Cancer Type IC50 (nM)

HeLa Cervical Adenocarcinoma 284

HCT116 Colorectal Carcinoma 254

A375 Malignant Melanoma 447

SK-OV-3 Ovarian Cancer -

PC3 Prostate Adenocarcinoma 120

DU145 Prostate Carcinoma -

MDA-MB-231 Breast Adenocarcinoma -

MES-SA Uterine Sarcoma -

MES-SA/Dx5
Doxorubicin-resistant Uterine

Sarcoma
-

IC50 values for SK-OV-3, DU145, MDA-MB-231, MES-SA, and MES-SA/Dx5 range from 112 to

514 nM.[2][3]

Mechanism of Action and Signaling Pathways
JNJ-7706204 exerts its anticancer effects by disrupting the cell cycle and inducing apoptosis.

By inhibiting CDK1 and CDK2, it interferes with the G1/S and G2/M checkpoints. Inhibition of

Aurora kinases A and B leads to defects in mitotic spindle formation and chromosome

segregation. This dual inhibition culminates in G2/M phase arrest, endoreduplication, and

ultimately, programmed cell death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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